molecular formula C9H5BrClF3O2 B14026046 Methyl 2-bromo-4-chloro-6-(trifluoromethyl)benzoate

Methyl 2-bromo-4-chloro-6-(trifluoromethyl)benzoate

Cat. No.: B14026046
M. Wt: 317.48 g/mol
InChI Key: RPHQUHWIHWWAMQ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-chloro-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5BrClF3O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-chloro-6-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, followed by halogenation and esterification. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like bromine (Br2) and chlorine (Cl2) under controlled temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to specific temperatures. The process is monitored to ensure the purity and yield of the final product. Advanced techniques such as continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-chloro-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-bromo-4-chloro-6-(trifluoromethyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-chloro-6-(trifluoromethyl)benzoate involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4-(trifluoromethyl)benzoate
  • Methyl 2-bromo-6-chloro-4-(trifluoromethyl)benzoate
  • Methyl 4-(trifluoromethyl)benzoate

Uniqueness

Methyl 2-bromo-4-chloro-6-(trifluoromethyl)benzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

Molecular Formula

C9H5BrClF3O2

Molecular Weight

317.48 g/mol

IUPAC Name

methyl 2-bromo-4-chloro-6-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H5BrClF3O2/c1-16-8(15)7-5(9(12,13)14)2-4(11)3-6(7)10/h2-3H,1H3

InChI Key

RPHQUHWIHWWAMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)Cl)C(F)(F)F

Origin of Product

United States

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